cis-6-Octadecenoic acid

Description

Contextualization within Unusual Fatty Acids Research

The plant kingdom exhibits a vast and diverse array of fatty acids, many of which are classified as "unusual." nih.gov These are fatty acids that are typically found in high concentrations only in the seed oils of a select number of plant species, as opposed to the common fatty acids that are ubiquitous. nih.govresearchgate.net Cis-6-octadecenoic acid, commonly known as petroselinic acid, is a prominent example of such an unusual fatty acid. nih.gov

Unusual fatty acids are of significant research interest for several reasons. They often possess unique chemical properties that make them desirable for industrial applications, such as the production of biofuels, lubricants, and polymers. ontosight.aipnas.org Furthermore, their restricted distribution among plant families makes them valuable markers for chemosystematics, the study of chemical relationships between organisms. wikipedia.orghmdb.ca The study of the biosynthesis of unusual fatty acids like petroselinic acid also provides fundamental insights into plant metabolism and genetic diversity. nih.govpnas.org Research into these less common fatty acids can reveal novel enzymatic pathways and mechanisms of metabolic engineering. pnas.orgnih.gov

Petroselinic acid is particularly characteristic of the seed oils of plants belonging to the Apiaceae (carrot, parsley, and celery family) and Araliaceae families, where it can comprise up to 85% of the total fatty acids. wikipedia.orgpnas.orgmdpi.com Its presence as the major fatty acid in these groups is considered evidence of a close taxonomic relationship. wikipedia.orghmdb.ca While it is a major component in these specific plant seeds, it is found only in minor amounts in other plant and animal fats, including human tissues. wikipedia.orgnih.gov

Nomenclature and Isomeric Relationships with Other Unsaturated Fatty Acids

This compound is known by several names in scientific literature, which are crucial for accurate identification. Its systematic IUPAC name is (6Z)-Octadec-6-enoic acid. nih.gov The common name, petroselinic acid, is derived from Petroselinum, the genus name for parsley, from which the acid was first isolated. wikipedia.orghmdb.ca

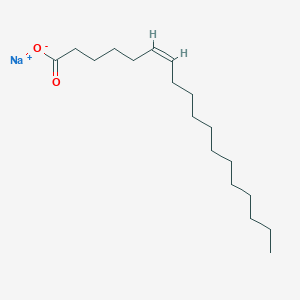

In chemical terms, it is an 18-carbon monounsaturated fatty acid with a single double bond located between the 6th and 7th carbon atoms from the carboxyl end of the molecule. wikipedia.orgontosight.ai The "cis" or "Z" designation indicates that the hydrogen atoms attached to the double-bonded carbons are on the same side of the fatty acid chain, resulting in a bent molecular shape. wikipedia.org

A key aspect of understanding this compound is its isomeric relationship with other C18:1 fatty acids, particularly oleic acid. Isomers are molecules that have the same chemical formula but different structural arrangements. Petroselinic acid is a positional isomer of oleic acid, which has its cis double bond at the 9th carbon position (cis-9-octadecenoic acid). nih.govwikipedia.org This difference in double bond position leads to distinct physical and biochemical properties. ontosight.ai The trans isomer of petroselinic acid is known as petroselaidic acid. wikipedia.org

The table below summarizes the nomenclature and isomeric relationships for this compound.

| Attribute | This compound | Oleic Acid (Positional Isomer) | Petroselaidic Acid (Geometric Isomer) |

| Systematic Name | (6Z)-Octadec-6-enoic acid | (9Z)-Octadec-9-enoic acid | (6E)-Octadec-6-enoic acid |

| Common Name | Petroselinic Acid | Oleic Acid | Petroselaidic Acid |

| Shorthand | 18:1 cis-6 | 18:1 cis-9 | 18:1 trans-6 |

| Double Bond Position | C6-C7 | C9-C10 | C6-C7 |

| Configuration | Cis (Z) | Cis (Z) | Trans (E) |

| Chemical Formula | C₁₈H₃₄O₂ | C₁₈H₃₄O₂ | C₁₈H₃₄O₂ |

Historical Development of Academic Inquiry into this compound

The study of fatty acids has a rich history, with the concept first being introduced by Michel Eugène Chevreul in 1813. wikipedia.org His work on animal fats laid the groundwork for understanding the chemical nature of these organic molecules. nih.gov A significant milestone in fatty acid research was the discovery of essential fatty acids by George and Mildred Burr in 1929, which established that certain fatty acids are vital nutrients that cannot be synthesized by the body. nih.gov

Within this broader historical context, the specific academic inquiry into this compound began in 1909. In that year, Vongerichten and Köhler first isolated the compound from the seed oil of parsley (Petroselinum crispum). nih.govwikipedia.orghmdb.ca Subsequent research confirmed its presence in the seed oils of other plants within the Apiaceae family, such as anise and fennel. nih.gov

For many years, research focused on identifying and quantifying petroselinic acid in various plant species. nih.gov More recent scientific investigation has delved into its unique biosynthetic pathway. It was discovered that petroselinic acid is not synthesized through the common desaturation pathways. mdpi.com Instead, research has identified a specific Δ4-acyl-ACP desaturase enzyme as being responsible for a key step in its production in plants like coriander. mdpi.comacs.org Further studies have revealed that a co-evolved set of enzymes, including a specific β-ketoacyl-ACP synthase I and an acyl-ACP thioesterase, work together to enable the high levels of accumulation seen in certain seeds. pnas.org This distinct pathway has made petroselinic acid a subject of interest for metabolic engineering, with the goal of producing this valuable fatty acid in high-yield oilseed crops. pnas.orgnih.gov

The following table presents some of the key physical and chemical properties of this compound.

| Property | Value | Source |

| Chemical Formula | C₁₈H₃₄O₂ | wikipedia.org |

| Molar Mass | 282.468 g·mol⁻¹ | wikipedia.org |

| Appearance | White powder | wikipedia.org |

| Melting Point | ~33-35°C | ontosight.ai |

| Solubility in water | Insoluble | wikipedia.org |

| Solubility in methanol (B129727) | Soluble | wikipedia.org |

| IUPAC Name | (6Z)-Octadec-6-enoic acid | nih.gov |

| CAS Number | 593-39-5 | wikipedia.org |

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;(Z)-octadec-6-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h12-13H,2-11,14-17H2,1H3,(H,19,20);/q;+1/p-1/b13-12-; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYUAKLGDTIFZIV-USGGBSEESA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC=CCCCCC(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCC/C=C\CCCCC(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H33NaO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Distribution in Diverse Biological Systems

Predominant Accumulation in Plant Kingdom Sources

cis-6-Octadecenoic acid is a characteristic and often major lipid component in the seeds of the Apiaceae family. nih.govresearchgate.net While it can constitute a significant portion of the total fatty acids in the seeds, it is found in much lower concentrations, if at all, in other parts of these plants, such as the leaves and roots. nih.govresearchgate.net

Occurrence and Quantitative Variation within the Apiaceae Family

The Apiaceae family, which includes many aromatic and culinary plants, is a primary source of this compound. nih.govresearchgate.net The concentration of this fatty acid can vary considerably among different species within this family.

For instance, in Coriandrum sativum (coriander), the content of this compound in the seed oil can range from as low as 1% to as high as 81.9%. nih.govresearchgate.net Similarly, in Petroselinum crispum (parsley), from which the common name "petroselinic acid" is derived, it is a major component of the seed oil, with reported levels around 49.9%. ontosight.airesearchgate.net In Foeniculum vulgare (fennel), the concentration of this compound in the seed oil can range from 43.1% to 81.9%. nih.govresearchgate.net

Other members of the Apiaceae family also exhibit significant quantities of this fatty acid in their seed oils. Reported ranges include 10.4% to 75.6% in anise, 28.5% to 57.6% in caraway, 49.4% to 75.6% in celery, and 79.9% to 87.2% in dill. nih.gov

Table 1: Quantitative Variation of this compound in Apiaceae Family Seed Oils

| Plant Species | Scientific Name | Range of this compound (%) |

| Anise | Pimpinella anisum | 10.4 - 75.6 |

| Caraway | Carum carvi | 28.5 - 57.6 |

| Celery | Apium graveolens | 49.4 - 75.6 |

| Coriander | Coriandrum sativum | 1.0 - 81.9 |

| Dill | Anethum graveolens | 79.9 - 87.2 |

| Fennel | Foeniculum vulgare | 43.1 - 81.9 |

| Parsley | Petroselinum crispum | 35.0 - 75.1 |

Data compiled from multiple sources. nih.govresearchgate.net

Presence in Other Plant Families

Beyond the Apiaceae family, this compound has been identified in the seeds of plants from other families, notably the Araliaceae. nih.govhmdb.ca Its presence in both Apiaceae and Araliaceae is considered a chemotaxonomic marker, suggesting a close evolutionary relationship between these families within the order Apiales. hmdb.cawikipedia.org The compound has also been detected in the families Griselinaceae and Garryaceae. hmdb.cawikipedia.org

Furthermore, research has revealed the presence of this compound in the seed oil of Thunbergia laurifolia, where it can account for over 90% of the total fatty acids. pnas.org This is a significantly high level for a single fatty acid in a plant seed oil. pnas.org The seed oil of Thunbergia alata also contains this fatty acid, although in smaller amounts, with the major component being cis-6-hexadecenoic acid. nih.govresearchgate.net

Influence of Environmental and Developmental Factors on Biosynthesis and Accumulation

The biosynthesis and accumulation of this compound are not static but are influenced by a variety of external and internal factors. nih.gov Climatic and soil conditions have been shown to affect the content of this fatty acid in plants. nih.govmdpi.com For example, water deficit conditions have been reported to impact its levels in cumin seed oil. mdpi.com

The developmental stage, or maturity, of the seeds also plays a crucial role. nih.gov Studies on coriander have demonstrated that the concentration of this compound increases as the seeds mature. mdpi.comsemanticscholar.org For instance, one study showed an increase from 50% at seed initiation to 76.9% at 26 days after flowering. mdpi.comsemanticscholar.org This dynamic change highlights that the timing of harvest can significantly impact the fatty acid composition of the resulting oil. mdpi.com Genetic variability within the same plant species is another factor influencing the levels of this compound. mdpi.com

Minor Constituents and Detection in Other Biological Matrices

While predominantly found in the aforementioned plant families, this compound has also been detected as a minor constituent in other biological systems. It has been reported in the mushroom Agaricus blazei and in Angelica ternata. nih.govinrae.fr Its presence has also been noted in minor amounts in various other plant and animal fats, including those from human sources. wikipedia.org

Biosynthesis Pathways and Enzymatic Mechanisms of Cis 6 Octadecenoic Acid

Core Acyl Carrier Protein (ACP)-Dependent Pathway in Plants

A primary and well-studied pathway for cis-6-Octadecenoic acid synthesis involves the desaturation of a 16-carbon precursor followed by elongation. This route is notably different from the synthesis of more common unsaturated fatty acids like oleic acid.

The critical initiating step in this pathway is the introduction of a double bond into a 16-carbon saturated fatty acid. This reaction is catalyzed by a soluble plastidial enzyme known as Δ4-palmitoyl-ACP desaturase. nih.gov This enzyme exhibits unique regiospecificity, acting on palmitoyl-ACP (16:0-ACP) to create a cis double bond between the 4th and 5th carbons, yielding cis-4-hexadecenoyl-ACP (16:1Δ4-ACP). nih.gov

Acyl-ACP desaturases are non-heme, diiron-containing enzymes that utilize molecular oxygen and electrons, typically from reduced ferredoxin, to carry out the desaturation reaction. nih.govnih.gov The Δ4-palmitoyl-ACP desaturase from coriander (Coriandrum sativum) is a classic example of this enzyme class, distinguishing itself from the more common Δ9-stearoyl-ACP desaturase by both its substrate preference (16:0-ACP over 18:0-ACP) and its specific placement of the double bond. nih.gov

Following the initial desaturation, the 16-carbon monounsaturated fatty acid (16:1Δ4-ACP) must be elongated to its final 18-carbon length. This is accomplished by the fatty acid synthase (FAS) system, specifically through the action of the condensing enzyme β-ketoacyl-ACP synthase I (KAS I). oup.comwikipedia.org KAS I catalyzes the condensation of the acyl-ACP substrate with a two-carbon unit derived from malonyl-ACP. oup.comwikipedia.orgwikipedia.org

In this pathway, KAS I utilizes cis-4-hexadecenoyl-ACP as its substrate, adding a two-carbon unit to produce a β-ketoacyl-ACP intermediate. This intermediate then undergoes a cycle of reduction, dehydration, and a second reduction—standard reactions of the FAS complex—to yield the elongated 18-carbon product, cis-6-octadecenoyl-ACP (18:1Δ6-ACP). oup.comresearchgate.net

Once the cis-6-octadecenoyl-ACP has been synthesized, the fatty acid must be released from the acyl carrier protein (ACP) to be exported from the plastid. This crucial termination step is catalyzed by fatty acyl-ACP thioesterases (FATs). nih.govresearchgate.net These enzymes hydrolyze the thioester bond linking the fatty acyl chain to the ACP, releasing a free fatty acid and a holo-ACP, which can be reused in further synthesis rounds. nih.gov

Thioesterases exhibit specificity for the chain length and saturation of the acyl-ACP substrate. nih.gov In plants synthesizing petroselinic acid, specific thioesterases, often of the FatB class which typically act on saturated acyl-ACPs, are responsible for efficiently hydrolyzing cis-6-octadecenoyl-ACP, thereby controlling the flux of this specific fatty acid out of the plastid. nih.govresearchgate.net

After being exported from the plastid to the cytoplasm, the free this compound is activated by esterification to coenzyme A, forming cis-6-octadecenoyl-CoA. This activation is a prerequisite for its incorporation into triacylglycerols (TAGs) for storage, primarily in seeds. The principal route for TAG synthesis is the Kennedy pathway, which occurs in the endoplasmic reticulum. nih.govresearchgate.net

The Kennedy pathway involves three sequential acylation steps starting from a glycerol-3-phosphate backbone: nih.govresearchgate.net

Glycerol-3-phosphate acyltransferase (GPAT) acylates the sn-1 position.

Lysophosphatidic acid acyltransferase (LPAT) acylates the sn-2 position to form phosphatidic acid (PA).

Phosphatidic acid phosphatase (PAP) removes the phosphate (B84403) group to yield diacylglycerol (DAG). researchgate.net

The final and often rate-limiting step is catalyzed by diacylglycerol acyltransferase (DGAT) , which esterifies the final fatty acid to the sn-3 position of DAG to form TAG. researchgate.netnih.gov Enzymes such as DGAT2 are crucial in this final step, incorporating cis-6-octadecenoyl-CoA into the TAG molecule. nih.govresearchgate.net

Divergent Biosynthetic Routes and Novel Enzyme Discovery

While the desaturation-then-elongation pathway is established, research has uncovered alternative, more direct routes in other plant species, highlighting the evolutionary diversity of fatty acid metabolism.

A divergent and more direct pathway to this compound has been identified in species of the Thunbergia genus. This route bypasses the need for a C16 precursor and subsequent elongation. Instead, it involves the direct desaturation of an 18-carbon saturated fatty acid.

Research on Thunbergia alata and Thunbergia laurifolia led to the discovery of a novel soluble acyl-ACP desaturase with Δ6 regiospecificity. nih.govnih.gov Unlike the enzyme found in coriander, this desaturase acts directly on stearoyl-ACP (18:0-ACP), the primary product of the plastidial fatty acid synthase complex. It introduces a double bond at the 6th position to directly form cis-6-octadecenoyl-ACP. researchgate.net

The characterization of this Δ6-stearoyl-ACP desaturase revealed that it is structurally related to the common Δ9-stearoyl-ACP and Δ4-palmitoyl-ACP desaturases, sharing significant sequence identity. nih.gov However, subtle differences in its amino acid sequence, particularly within the substrate-binding channel, confer its unique regiospecificity for the Δ6 position on an 18-carbon substrate. nih.govresearchgate.net This discovery underscores how minor evolutionary changes in enzyme structure can lead to the production of novel fatty acids.

Research Findings on Acyl-ACP Desaturase Specificity

The table below summarizes key characteristics of the different desaturases involved in the core and divergent pathways of this compound biosynthesis.

| Enzyme | Common Source | Substrate | Product | Pathway |

| Δ4-Palmitoyl-ACP Desaturase | Coriandrum sativum (Coriander) | Palmitoyl-ACP (16:0-ACP) | cis-4-Hexadecenoyl-ACP (16:1Δ4-ACP) | Core (Desaturation-Elongation) |

| Δ6-Stearoyl-ACP Desaturase | Thunbergia alata, Thunbergia laurifolia | Stearoyl-ACP (18:0-ACP) | cis-6-Octadecenoyl-ACP (18:1Δ6-ACP) | Divergent (Direct Desaturation) |

| Δ9-Stearoyl-ACP Desaturase | Castor bean, most plants | Stearoyl-ACP (18:0-ACP) | Oleoyl-ACP (18:1Δ9-ACP) | Common Fatty Acid Synthesis |

Structural Biology and Protein Engineering Insights into Enzyme Regiospecificity and Substrate Specificity

The remarkable precision of fatty acid desaturases, which introduce double bonds at specific locations (regiospecificity) and act on specific fatty acid chains (substrate specificity), is rooted in their three-dimensional structure. publish.csiro.au X-ray crystallography studies of soluble plant desaturases, such as the archetypal Δ⁹ stearoyl-acyl carrier protein (ACP) desaturase, have provided foundational insights into this mechanism. frontiersin.orgresearchgate.net

These enzymes are typically homodimers, with each monomer consisting of a bundle of alpha-helices that create a deep channel extending from the protein surface to a di-iron center in the interior. frontiersin.orgresearchgate.net This channel serves as the substrate-binding pocket. The length and geometry of this pocket are primary determinants of substrate specificity. For an enzyme to act on an 18-carbon chain like stearoyl-ACP, the channel must be long enough to accommodate it. nih.gov Residues lining the bottom of this channel are critical for determining the acceptable fatty acid chain length. nih.gov

Regiospecificity is dictated by the architecture of the binding channel near the catalytic di-iron center. The channel features a pronounced kink that forces the bound acyl chain into a specific conformation, positioning a particular pair of carbon atoms—for instance, C9 and C10 in the case of Δ⁹ desaturase—adjacent to the di-iron active site. aocs.org This precise orientation allows for the stereospecific removal of hydrogen atoms and the introduction of a cis double bond at the correct position. nih.gov

Protein engineering has been instrumental in validating these structure-function relationships. Through site-directed mutagenesis, researchers have successfully altered both the substrate and positional specificities of these enzymes. publish.csiro.aunih.gov For example, modifying just two amino acid residues (L118F/P179I) that line the substrate channel of a Δ⁹-18:0-ACP desaturase converted it into an enzyme that preferentially acts on 16-carbon substrates. nih.gov Similarly, directed evolution studies on a cricket Δ¹²/Δ⁹-desaturase demonstrated that as few as three mutations could significantly shift its regioselectivity, enhancing its Δ⁹-desaturase activity on shorter chain fatty acids. nih.gov These studies underscore how minimal changes in the enzyme's primary structure can have a profound impact on the fatty acid profile it produces. nih.gov

Table 1: Key Structural Features and Engineering Insights of Fatty Acid Desaturases

| Feature | Description | Role in Specificity | Protein Engineering Examples |

|---|---|---|---|

| Di-Iron Center | Catalytic core of the enzyme, coordinated by histidine and glutamate (B1630785) residues. frontiersin.orgaocs.org | Binds oxygen and facilitates the dehydrogenation reaction. frontiersin.org | Not a primary target for altering specificity. |

| Substrate-Binding Channel | A deep, hydrophobic tunnel extending from the protein surface to the active site. frontiersin.orgresearchgate.net | Substrate Specificity: The length and lining residues at the base of the channel determine the acyl chain length preference (e.g., C16 vs. C18). nih.gov | L118F/P179I mutation in Δ⁹-18:0-ACP desaturase changed preference to 16:0-ACP. nih.gov |

| Channel Kink | A sharp bend in the substrate-binding channel adjacent to the di-iron center. aocs.org | Regiospecificity: Forces the acyl chain into a conformation that presents a specific carbon pair (e.g., C9-C10) to the active site for desaturation. aocs.org | Mutations near the active site in a Δ¹²/Δ⁹-desaturase altered its positional preference. nih.gov |

Genetic Regulation and Transcriptional Control of Biosynthesis

The production of this compound is tightly regulated at the genetic level, ensuring its synthesis occurs in the correct tissues and at the appropriate developmental stages. This control is exerted through the specific expression of key biosynthetic genes, governed by various cis-regulatory elements in their promoter regions.

Identification of Genes Encoding Key Biosynthetic Enzymes (e.g., Cs-ACPD-1/3, Cs-KAS I-1)

The biosynthesis of this compound, also known as petroselinic acid, has been extensively studied in coriander (Coriandrum sativum), where it can comprise up to 80% of the fatty acids in the fruit oil. frontiersin.orgnih.gov Transcriptome analysis of developing coriander fruits has identified several key genes whose expression is highly correlated with the rapid accumulation of petroselinic acid. frontiersin.orgnih.gov

Two critical genes are Cs-ACPD-1/3 and Cs-KAS I-1 . nih.govaocs.org

Cs-ACPD-1/3 : These genes encode a plastidial Δ⁴-palmitoyl-ACP desaturase. This enzyme is unique as it introduces a cis double bond at the Δ⁴ position of a 16-carbon saturated fatty acid, palmitoyl-ACP (16:0-ACP), to produce 16:1Δ⁴-ACP. nih.govaocs.org This initial desaturation step is foundational for petroselinic acid synthesis.

Cs-KAS I-1 : This gene encodes a β-ketoacyl-acyl carrier protein synthase I (KAS I). The KAS I enzyme is responsible for the subsequent elongation of the 16:1Δ⁴-ACP intermediate. nih.govaocs.org It catalyzes the addition of a two-carbon unit, converting the 16-carbon monounsaturated fatty acid into the 18-carbon petroselinoyl-ACP (18:1Δ⁶-ACP), the direct precursor of petroselinic acid. nih.govaocs.org

The coordinated expression of this specific desaturase and elongase is essential for the pathway. In addition to these, other genes such as FATB-1/3 (a fatty acyl-ACP thioesterase that releases the final acid from ACP) and DGAT2 (a diacylglycerol acyltransferase involved in incorporating the acid into triacylglycerols) also show high expression during petroselinic acid accumulation. frontiersin.orgnih.gov

Table 2: Key Genes in this compound (Petroselinic Acid) Biosynthesis

| Gene Name(s) | Encoded Enzyme | Function in Pathway |

|---|---|---|

| Cs-ACPD-1/3 | Δ⁴-palmitoyl-ACP desaturase | Catalyzes the initial desaturation of 16:0-ACP to form 16:1Δ⁴-ACP. nih.govaocs.org |

| Cs-KAS I-1 | β-ketoacyl-ACP synthase I | Elongates 16:1Δ⁴-ACP by two carbons to form 18:1Δ⁶-ACP (petroselinoyl-ACP). nih.govaocs.org |

| Cs-FATB-1/3 | Fatty acyl-ACP thioesterase | Hydrolyzes petroselinoyl-ACP to release free petroselinic acid. nih.gov |

| Cs-DGAT2 | Diacylglycerol acyltransferase 2 | Incorporates petroselinic acid into triacylglycerols for storage in seed oil. frontiersin.orgnih.gov |

Investigation of cis-Regulatory Elements and Their Role in Gene Expression (e.g., G-box motif, AACA motifs, Prolamin-box)

The expression of genes involved in fatty acid and storage molecule synthesis is controlled by cis-regulatory elements within their promoter regions. These short DNA sequences act as binding sites for transcription factors, which in turn activate or repress gene transcription. While the specific promoters of Cs-ACPD-1/3 and Cs-KAS I-1 are not fully characterized, the roles of key motifs found in related plant genes provide insight into their potential regulation.

G-box motif (CACGTG) : This is a well-known cis-element found in the promoters of many plant genes that respond to a wide range of stimuli, including light, hormones, and stress. nih.govplantae.org G-boxes are binding sites for transcription factors from the bZIP and bHLH families. nih.govnih.gov In the context of lipid metabolism, the bZIP transcription factor AtbZIP67 has been shown to bind to G-box elements in the promoter of the FAD3 gene in Arabidopsis to regulate its expression. nih.gov The presence of G-box motifs in the promoters of fatty acid biosynthetic genes suggests a mechanism for integrating developmental and environmental signals into the control of oil production.

AACA motifs and Prolamin-box : These elements are frequently found and conserved in the promoters of genes encoding seed storage proteins, such as glutelins and prolamins. nih.gov The Prolamin-box (often containing the sequence TGTAAAG) and AACA motifs are critical for ensuring high levels of gene expression specifically in the endosperm during seed development. nih.gov Mutational analyses in rice have shown that while other elements like the GCN4 motif may determine the tissue-specific expression pattern, the Prolamin-box and AACA motifs are involved in the quantitative regulation, significantly boosting the level of transcription. nih.gov Given that this compound accumulates primarily as a storage fatty acid in the seeds of plants like coriander, it is plausible that the genes for its biosynthesis are controlled by a similar combinatorial interplay of cis-elements that govern seed-specific and high-level expression.

Related Metabolic Intermediates and Biotransformations

The biosynthesis of this compound is integrated within the broader context of plant fatty acid metabolism. It begins with intermediates from the primary fatty acid synthase (FAS) pathway and can be a substrate for further modifications.

The primary precursor for the synthesis of this compound is palmitoyl-ACP (16:0-ACP) , the main product of the plastidial FAS complex. This saturated 16-carbon fatty acid is then desaturated by the Δ⁴-palmitoyl-ACP desaturase to form the first key intermediate, 16:1Δ⁴-ACP . This molecule is then elongated by the KAS I enzyme to produce petroselinoyl-ACP (18:1Δ⁶-ACP) , the direct 18-carbon precursor. nih.govaocs.org

Once synthesized and released as free petroselinic acid, it is activated to petroselinoyl-CoA in the cytoplasm. From here, it enters the Kennedy pathway for incorporation into storage lipids, primarily triacylglycerols (TAGs), via intermediates such as lysophosphatidic acid and diacylglycerol .

While specific biotransformations of petroselinic acid itself are not extensively detailed, its structural similarity to other C18 unsaturated fatty acids like oleic, linoleic, and linolenic acids suggests it could potentially serve as a substrate for various modifying enzymes. For instance, other C18 fatty acids are precursors to a class of signaling molecules called oxylipins. This includes the hormone jasmonic acid , which is synthesized from linolenic acid via the octadecanoid pathway. This pathway involves enzymes like lipoxygenases and cyclooxygenases that introduce oxygen and cyclize the fatty acid chain. It is conceivable that petroselinic acid could be acted upon by similar enzymes to generate novel signaling or defense compounds.

Derivatives of Cis 6 Octadecenoic Acid and Their Research Significance

Chemically Synthesized Derivatives for Academic Investigations

The distinct reactivity of the double bond in petroselinic acid has been a focal point for synthesizing novel derivatives for academic and industrial exploration. mdpi.com These investigations have led to the creation of various compounds with potential uses as biolubricants, surfactants, and chemical intermediates.

Researchers have synthesized nitrogen-containing derivatives, such as petroselinonitrile, through the ammonolysis of pure petroselinic acid. mdpi.com Another area of study involves the Ritter reaction, where amidostearic acids were prepared from petroselinic acid using various nitriles like hydrogen cyanide, acetonitrile, and benzonitrile (B105546) in the presence of sulfuric acid. mdpi.com Furthermore, the development of estolide esters from petroselinic acid has been explored for their physical properties. mdpi.com

For potential use in industrial lubricants, petroselinic acid has been converted into its methyl, isopropyl, and 2-ethyl hexyl esters. mdpi.com These esters were then epoxidized and subsequently subjected to in situ hydroxylation and acylation with anhydrides like hexanoic and butyric anhydride. The resulting acylated products demonstrated promising lubricant properties and good resistance to copper corrosion, suggesting their suitability for hydraulic and metalworking fluid formulations. mdpi.com

Enzymatically Transformed Products and Their Biochemical Roles

Enzymatic transformations of cis-6-octadecenoic acid offer pathways to valuable biochemicals, leveraging the specificity of enzymes to create targeted products. These biocatalytic routes are explored for producing precursors for polymers, bioactive molecules, and complex organic structures.

The oxidative cleavage of the C6-C7 double bond in petroselinic acid is a significant transformation, yielding two industrially important smaller molecules: lauric acid (a C12 saturated fatty acid) and adipic acid (a C6 dicarboxylic acid). d-nb.infomdpi.compnas.org This reaction positions petroselinic acid as a renewable feedstock for the chemical industry. mdpi.com

Lauric acid is a key component in the manufacturing of soaps, detergents, emulsifiers, and emollients. mdpi.comd-nb.info Adipic acid is a critical precursor for the production of nylon-6,6, a widely used engineering thermoplastic, and is also utilized in the production of plasticizers. d-nb.infomdpi.compnas.org Beyond polymers, adipic acid serves as an acidifier in the food industry. mdpi.com

The primary method for this cleavage is ozonolysis, which directly yields lauryl aldehyde and 5-oxo-pentanoic acid. ocl-journal.org These intermediates can be further oxidized to produce lauric acid and adipic acid, respectively. ocl-journal.org While effective, the high cost and industrial challenges of ozonolysis have prompted research into alternative catalytic processes, such as using peracetic acid with ruthenium catalysts or hydrogen peroxide with molybdenum, tungsten, or rhenium-based catalysts, though these have shown lower yields. psu.edu

Table 1: Products of Oxidative Cleavage of this compound

| Precursor | Cleavage Method | Primary Products | Industrial Significance of Products |

| This compound | Ozonolysis | Lauric Acid | Surfactants, Soaps, Detergents, Emollients mdpi.comd-nb.info |

| This compound | Ozonolysis | Adipic Acid | Precursor for Nylon-6,6, Plasticizers, Food Acidifier d-nb.infomdpi.compnas.org |

| This compound | Catalytic Oxidation (e.g., H₂O₂, Ru catalysts) | Lauric Acid, Adipic Acid | Alternative to ozonolysis psu.edu |

Peroxygenases are enzymes that can catalyze the epoxidation of unsaturated fatty acids, transferring an oxygen atom from a hydroperoxide to a double bond to form an epoxide. nih.govresearchgate.net Research has shown that this compound is a substrate for these enzymes, although it is often less preferred than other monounsaturated fatty acids like oleic acid. nih.gov

In a study using a peroxygenase (AsPXG1) from oat, this compound was epoxidized, though with lower efficiency compared to oleic acid, 10-cis-pentadecenoic acid, and 9-cis-hexadecenoic acid. nih.gov These enzymatic reactions are of interest as they can produce epoxy fatty acids, which are reactive intermediates used in the synthesis of various chemicals. csic.es Fungal unspecific peroxygenases (UPOs) are also capable of epoxidizing unsaturated fatty acids and are considered of high biotechnological interest for synthesizing biobased compounds. csic.esnih.gov The epoxidation of the double bond in petroselinic acid can lead to the formation of cis-6,7-epoxy-octadecanoic acid. medchemexpress.com

The unique structure of petroselinic acid allows for its use as a starting material in the synthesis of more complex organic molecules with specific functionalities. mdpi.com

2-decyl-2-hydroxymethyl-1,3-propanediol: This compound, potentially useful in making alkyd resins and plasticizers, was synthesized from petroselinic acid. The process involved ozonolysis of the acid in methylene (B1212753) chloride to yield dodecanal (B139956) and adipaldehyde (B86109) acid. The resulting dodecanal was then reacted with formaldehyde (B43269) and potassium hydroxide (B78521) to produce the target diol. mdpi.com

Cyanohydrin of dodecanal: This versatile intermediate was synthesized using dodecanal obtained from the reductive ozonization of petroselinic acid. The dodecanal was reacted with in situ generated hydrogen cyanide, resulting in the cyanohydrin of dodecanal in a high crude yield of 90%. mdpi.com Cyanohydrins are valuable precursors for various organic syntheses. scispace.comgoogle.com

Chlorohydroxystearic acids: These derivatives were prepared by reacting petroselinic acid with hypochlorous acid. mdpi.com This reaction involves the addition of chlorine and a hydroxyl group across the double bond. A similar outcome can be achieved by first epoxidizing the double bond and then opening the oxirane ring with hydrochloric acid, a process that occurs with an inversion of stereochemistry. mdpi.comacs.org

Methyl 2-dodecyl-1-cyclopentanecarboxylate: This cyclic compound was synthesized from petroselinic acid through a free-radical cyclization reaction. The process utilized tributyltin hydride and methyl 2-iodopetroselinate to form the cyclopentane (B165970) ring structure. mdpi.com

Table 2: Complex Organic Compounds Synthesized from this compound

| Starting Material | Key Reagents/Process | Synthesized Compound | Potential Application/Significance | Citation |

| This compound | Ozonolysis, Formaldehyde, Potassium Hydroxide | 2-decyl-2-hydroxymethyl-1,3-propanediol | Precursor for alkyd resins and plasticizers | mdpi.com |

| This compound | Reductive Ozonization, Hydrogen Cyanide | Cyanohydrin of dodecanal | Multipurpose synthetic intermediate | mdpi.com |

| This compound | Hypochlorous Acid | Chlorohydroxystearic acids | Halogenated fatty acid derivatives | mdpi.com |

| This compound | Tributyltin Hydride, Methyl 2-iodopetroselinate | Methyl 2-dodecyl-1-cyclopentanecarboxylate | Free-radical cyclization product | mdpi.com |

Advanced Analytical Methodologies for Isolation, Identification, and Quantification

Extraction and Isolation Techniques

The initial step in studying or utilizing cis-6-Octadecenoic acid involves its extraction from natural sources, primarily the seeds of plants from the Apiaceae family, such as coriander and parsley, and its subsequent isolation from other fatty acids.

Traditional methods for purifying this compound rely on classic chemical and physical separation principles. The process typically begins with the hydrolysis of triacylglycerols, which are the primary storage form of fatty acids in vegetable oils.

Alkaline Hydrolysis: This process, also known as saponification, involves treating the oil with an alkali, such as sodium hydroxide (B78521). This breaks the ester bonds of the triacylglycerols, releasing glycerol (B35011) and a mixture of fatty acid salts (soaps). Subsequent acidification of this mixture converts the salts into free fatty acids. This initial hydrolysis is a necessary step to liberate the fatty acids from their glycerol backbone. nih.gov

Low-Temperature Crystallization: Following hydrolysis, the mixture of free fatty acids is subjected to low-temperature crystallization to separate this compound from other saturated and unsaturated fatty acids. The choice of solvent and crystallization temperature is critical for achieving high purity.

Ethanol (B145695) Crystallization: A common method involves dissolving the fatty acid mixture in absolute ethanol and cooling it to a specific temperature, causing the less soluble fatty acids to crystallize and precipitate, thereby enriching the this compound in the solution. nih.gov

Methanol (B129727) Crystallization: An alternative approach uses methanol at a temperature of 4°C for an initial "acid soap" crystallization. nih.gov

Acetone (B3395972) Crystallization: Further purification can be achieved by crystallization in acetone at very low temperatures, such as -30°C. nih.gov

Urea (B33335) Complexation: To further improve purity, particularly to remove saturated fatty acids like palmitic acid, urea segregation (or complexation) can be employed. nih.gov In this technique, the fatty acid mixture is treated with a urea solution. The straight-chain saturated fatty acids readily form crystalline inclusion complexes with urea, which can then be separated by filtration, leaving the unsaturated fatty acids like this compound in the filtrate. nih.gov Combining these methods, such as acid soap crystallization followed by urea segregation and further low-temperature crystallization, can yield highly purified this compound. nih.gov

In response to environmental concerns, green extraction techniques that reduce solvent consumption, extraction time, and energy usage have been developed and evaluated for obtaining oils rich in this compound.

Ultrasonic Assisted Extraction (UAE): UAE utilizes high-frequency sound waves (typically >20 kHz) to create acoustic cavitation—the formation, growth, and collapse of microscopic bubbles in the solvent. This phenomenon generates intense local pressures and temperatures, creating microjets and shockwaves that disrupt the plant cell walls, enhancing solvent penetration and facilitating the release of intracellular contents, including oils. This leads to higher extraction yields in shorter times compared to conventional methods.

Key parameters that are optimized in UAE to maximize oil yield include the solvent-to-sample ratio, ultrasound amplitude, temperature, and extraction time. For instance, one study on coriander seed oil, a rich source of this compound, identified optimal UAE conditions that significantly increased the oil yield.

Table 1: Optimized Parameters for Ultrasonic Assisted Extraction (UAE) of Coriander Seed Oil

| Parameter | Optimized Value |

| Sample to Solvent Ratio | 1:13 (g/mL) |

| Amplitude Level | 82% |

| Temperature | 45°C |

| Extraction Time | 9 minutes |

This table is based on data from a study optimizing UAE for coriander seed oil, which is a primary source of this compound. nih.gov

Supercritical Fluid Extraction (SFE): SFE is an advanced extraction technique that uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the solvent. A substance becomes a supercritical fluid when it is heated and pressurized above its critical temperature and pressure, endowing it with properties of both a liquid (high density and solvating power) and a gas (low viscosity and high diffusivity).

Supercritical CO₂ is particularly well-suited for extracting non-polar compounds like lipids. Its solvating power can be precisely controlled by adjusting the pressure and temperature, allowing for selective extraction. nih.gov The main advantages of SFE are the use of a non-toxic, non-flammable, and inexpensive solvent (CO₂) and the ease of solvent removal from the extract (CO₂ simply turns into a gas at ambient conditions), resulting in a solvent-free product. sigmaaldrich.com Studies comparing extraction methods for oils from the Apiaceae family have shown that SFE can produce high-quality extracts, although yields may vary compared to other techniques.

Table 2: Comparison of Extraction Yields for Apiaceae Seed Oils

| Plant Source | Extraction Method | Petroselinic Acid Yield (%) |

| Fennel | Percolation | 61.4% |

| Fennel | Sonication (UAE) | 76.4% |

| Fennel | SFE/CO₂ | 43.1% |

| Parsley | Percolation | 62.8% |

| Parsley | Sonication (UAE) | 71.6% |

| Parsley | SFE/CO₂ | 69.8% |

This table presents a comparative analysis of different extraction techniques on seeds from the Apiaceae family, highlighting the percentage of petroselinic acid (this compound) in the resulting fatty acid profile. researcher.life

Chromatographic Separation Techniques

Chromatography is indispensable for the analysis and quantification of this compound, allowing for its separation from a complex mixture of other fatty acids.

Gas chromatography is the most widely used technique for the quantitative analysis of fatty acids. Due to the low volatility of free fatty acids, they are first converted into more volatile derivatives, most commonly Fatty Acid Methyl Esters (FAMEs), through a process called transesterification.

The FAME mixture is then injected into the GC system, where it is vaporized and carried by an inert gas through a long, thin capillary column. The separation is based on the differential partitioning of the FAMEs between the stationary phase (a coating on the column wall) and the mobile phase (the carrier gas). Compounds are identified based on their retention time—the time it takes for each component to travel through the column. Quantification is achieved by measuring the peak area, which is proportional to the concentration of the analyte. For definitive identification, the GC is often coupled with a mass spectrometer (GC-MS), which provides mass spectral data for each separated component. researchgate.netbiocrick.com

A significant analytical challenge is the separation of this compound from its positional isomer, oleic acid (cis-9-Octadecenoic acid). As FAMEs, these two isomers often have very similar retention times on standard GC columns, leading to poor resolution and inaccurate quantification. researchgate.net

To overcome this, specific optimization of the gas-liquid chromatography (GLC) method is required. Research has shown that the resolution can be significantly improved by altering the esterified alcohol moiety. researchgate.net Instead of converting the fatty acids to methyl esters, using bulkier alcohols for esterification enhances the separation.

Choice of Column: A highly polar capillary column, such as one with a 90%-biscyanopropyl-10%-cyanopropylphenyl polysiloxane stationary phase, is essential for resolving positional isomers. researchgate.net

Ester Derivatization: Converting the fatty acids to esters of higher molecular weight alcohols, such as 1-butanol (B46404) (fatty acid butyl esters, or FABEs) or 2-ethyl-1-hexanol, increases the separation between the petroselinate (B1238263) and oleate (B1233923) peaks. researchgate.net The interaction between the double bond and the polar stationary phase is thought to be influenced by the bulky alkyl group of the ester, which is the primary driver for the improved separation. researchgate.net While methyl esters may show no resolution, 2-ethyl-1-hexyl esters can provide excellent separation of the Δ6 (petroselinic) and Δ9 (oleic) isomers. researchgate.net

Spectroscopic and Spectrometric Characterization

Spectroscopic and spectrometric techniques are vital for the structural confirmation and identification of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the FTIR spectrum would show characteristic absorption bands for the carboxylic acid group (O-H stretch and C=O stretch) and the cis C=C double bond. nih.govbiocrick.com This technique has been used in studies of the physical properties of this compound and its interactions with other molecules. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: Proton NMR gives information on the number and type of hydrogen atoms. For this compound, specific signals would correspond to the protons on the double bond (olefinic protons, ~5.3-5.4 ppm), protons adjacent to the double bond and the carboxyl group, the long methylene (B1212753) chain, and the terminal methyl group. nih.gov

¹³C NMR: Carbon-13 NMR provides information about the carbon skeleton. The spectrum of this compound shows distinct signals for the carboxyl carbon (~180 ppm), the two olefinic carbons (~129-131 ppm), and the various methylene carbons in the aliphatic chain. nih.gov

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. When coupled with GC (GC-MS), it provides powerful identification capabilities. The electron ionization (EI) mass spectrum of the methyl ester of this compound (methyl petroselinate) shows a characteristic molecular ion peak (M⁺) and a fragmentation pattern that helps confirm its structure. nist.govnih.gov The NIST Chemistry WebBook provides reference mass spectral data for both this compound and its methyl ester. nist.govnist.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for the structural elucidation and purity assessment of unsaturated fatty acids like this compound. Both ¹H-NMR and ¹³C-NMR provide critical information regarding the molecule's framework, the geometry of the double bond, and the presence of impurities.

¹³C-NMR spectroscopy offers complementary information, providing unequivocal data on the identity and quantity of double bond isomers. researchgate.net The chemical shifts of the olefinic carbons can definitively establish the location of the double bond along the acyl chain.

Table 1: Typical ¹H-NMR Chemical Shifts for cis-Monounsaturated Fatty Acids (Note: Data is representative and actual shifts can vary based on solvent and experimental conditions.)

| Proton Group | Typical Chemical Shift (ppm) | Signal Multiplicity |

| Terminal Methyl (CH₃) | ~0.88 | Triplet |

| Methylene Chain (-(CH₂)n-) | ~1.2-1.6 | Multiplet |

| Allylic (CH ₂-CH=CH) | ~2.0 | Multiplet |

| α-Methylene (-CH ₂-COOH) | ~2.3 | Triplet |

| Olefinic (-CH =CH -) | ~5.35 | Multiplet |

Mass Spectrometry (MS) for Double Bond Position Analysis and Lipid Profiling

Mass spectrometry (MS) is an indispensable tool for lipid analysis, offering high sensitivity for identifying and quantifying fatty acids. A primary challenge in lipidomics is pinpointing the exact location of carbon-carbon double bonds (C=C) within the fatty acyl chain, as isomers often have identical masses and similar chromatographic behavior. nih.gov

Tandem mass spectrometry (MS/MS) techniques are employed to generate fragment ions that are diagnostic of the double bond's position. One effective method involves the chemical derivatization of the fatty acid's carboxyl group. For instance, derivatization with N-(4-aminomethylphenyl) pyridinium (B92312) (AMPP) followed by positive-ion mode collision-induced dissociation (CID) can reveal the double bond location. nih.gov In the tandem mass spectrum of AMPP-derivatized Δ⁶ 18:1 (this compound), diagnostic fragment ions resulting from cleavages around the double bond allow for its unambiguous assignment. nih.gov Specifically, a marked reduction in the intensity of the fragment ion at m/z 267 is characteristic for a double bond at the C6 position. nih.gov

Other MS-based strategies for locating double bonds include:

Paternò-Büchi Reaction: An online photochemical reaction that derivatizes the double bond, leading to the formation of diagnostic ion pairs in the MS/MS spectrum that reveal the original C=C location. nih.gov

Ozonolysis-based MS (OzID): This method involves the addition of ozone in the mass spectrometer, which cleaves the double bond and generates specific fragment ions indicative of its position. sciex.comsciex.com

Electron Activated Dissociation (EAD): This fragmentation technique can generate information-rich MS/MS spectra, with diagnostic fragments that allow for the assignment of the double bond position in isomers like oleic (Δ9) and vaccenic (Δ11) acid. sciex.com

Table 2: Representative Diagnostic Ions for Double Bond Position in AMPP-Derivatized 18:1 Fatty Acid Isomers

| Double Bond Position | Key Diagnostic Fragment Ion (m/z) | Observation |

| Δ⁶ (this compound) | 267 | Dramatically reduced intensity nih.gov |

| Δ⁹ (Oleic acid) | 309 | Dramatically reduced intensity nih.gov |

| Δ¹¹ (Vaccenic acid) | 337 | Dramatically reduced intensity nih.gov |

Application of Advanced Lipidomics Approaches (e.g., LC-MS/MS, OzMALDI-MSI) for Comprehensive Metabolite Analysis

Advanced lipidomics platforms combine separation techniques with high-resolution mass spectrometry to achieve comprehensive analysis of lipids, including this compound, in complex biological samples. These approaches are crucial for understanding the metabolic roles and alterations of fatty acids in health and disease. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a cornerstone of modern lipidomics. universiteitleiden.nl LC separates the complex mixture of lipids prior to their introduction into the mass spectrometer. youtube.com This separation reduces ion suppression and allows for the distinction of isomers. Targeted LC-MS/MS methods, often using a triple quadrupole mass spectrometer, can quantitatively measure dozens of fatty acid metabolites with high sensitivity and specificity. nih.govjsbms.jp Such methods have been successfully applied to analyze fatty acid metabolites produced by gut microbiota in various biological matrices like feces, plasma, and tissues. jsbms.jpresearchgate.net

Ozone-Mediated Mass Spectrometry Imaging (OzMALDI-MSI): This innovative technique integrates ozonolysis directly into the ionization source of a Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer. acs.org OzMALDI-MSI allows for the determination of double-bond positions in lipids directly from tissue sections, providing spatial information about different fatty acid isomers. acs.org This overcomes a limitation of traditional LC-MS/MS, which typically analyzes bulk lipid extracts and loses spatial context. acs.org

Liquid Chromatography with Ozone-Induced Dissociation (LC-OzID-MS): This approach couples liquid chromatography with online ozonolysis and mass spectrometry. It enables the confident identification of a wide array of fatty acid double bond regioisomers from complex biological extracts, such as human plasma. nih.gov The combination of chromatographic separation with specific fragmentation from ozonolysis provides high confidence in identifying and even quantifying isomers that may co-elute. nih.gov

Table 3: Comparison of Advanced Lipidomics Methodologies

| Methodology | Principle | Primary Application for this compound | Key Advantage |

| LC-MS/MS | Chromatographic separation followed by mass analysis and fragmentation. youtube.com | Quantification and profiling in complex biological extracts. nih.govresearchgate.net | High sensitivity and specificity for targeted quantitative analysis. jsbms.jp |

| LC-OzID-MS/MS | LC separation coupled with online ozonolysis for C=C cleavage and MS/MS detection. nih.gov | Unambiguous identification and profiling of double bond isomers in complex mixtures. nih.gov | Provides high confidence in isomer identification, even for co-eluting species. nih.gov |

| OzMALDI-MSI | In-source ozonolysis during MALDI imaging of tissue sections. acs.org | Determining the spatial distribution of this compound and its isomers within tissues. | Provides spatial metabolomics, revealing cell-specific lipid differences. acs.org |

Biotechnological and Metabolic Engineering Strategies for Cis 6 Octadecenoic Acid Production

Engineering High-Level Accumulation in Oilseed Crops

A primary objective in the metabolic engineering of oilseed crops is the modification of their fatty acid profiles to produce valuable "designer oils." usda.gov This involves introducing novel biosynthetic pathways from non-commercial plants into conventional oilseed crops to generate unusual fatty acids like petroselinic acid. usda.govresearchgate.net

Transgenic Expression of Heterologous Biosynthetic Pathway Genes

A key breakthrough in petroselinic acid production was the identification and expression of a desaturase enzyme from coriander (Coriandrum sativum), a plant species where petroselinic acid is the principal fatty acid in its seed oil. nih.govpnas.org Researchers isolated a cDNA encoding a 36-kDa peptide, a putative acyl-acyl carrier protein (ACP) desaturase, from coriander endosperm. pnas.orgnih.gov When this gene was expressed in transgenic tobacco (Nicotiana tabacum) under the control of the cauliflower mosaic virus 35S promoter, the callus tissue accumulated petroselinic acid, a fatty acid not normally present in tobacco. pnas.orgnih.govpnas.org This demonstrated the feasibility of producing unusual fatty acids in transgenic plants by introducing a single desaturase gene. nih.govpnas.org

Subsequent studies have explored the expression of this coriander desaturase in other host organisms, including Arabidopsis and Camelina. pnas.org However, the levels of petroselinic acid accumulation in these initial transgenic events were often modest. For instance, expressing the coriander Δ4-16:0-ACP desaturase in transgenic tobacco resulted in only about 4% petroselinic acid accumulation, and in Arabidopsis seeds, it led to oils with ≤2.5% petroselinic acid. usda.govpnas.org Similarly, expression of the coriander gene in rapeseed led to an accumulation of up to 3% petroselinic acid in mature seeds. ocl-journal.org These results suggested that while the desaturase is crucial, other factors are necessary for high-level production. usda.gov

More recently, a different biosynthetic pathway for petroselinic acid was discovered in Thunbergia species, which can accumulate over 90% of this fatty acid in their seed oils. pnas.org This pathway utilizes a Δ6-stearoyl-ACP (18:0-ACP) desaturase. pnas.org Engineering camelina seeds with the Thunbergia laurifolia Δ6-18:0-ACP desaturase has shown promise for achieving higher yields. pnas.orgnih.gov

Table 1: Transgenic Expression of Desaturases for Petroselinic Acid Production

| Desaturase Source | Host Organism | Petroselinic Acid Accumulation | Reference |

| Coriandrum sativum (Δ4-16:0-ACP desaturase) | Nicotiana tabacum (callus) | Detected | pnas.orgnih.gov |

| Coriandrum sativum (Δ4-16:0-ACP desaturase) | Nicotiana tabacum | ~4% | usda.gov |

| Coriandrum sativum (Δ4-16:0-ACP desaturase) | Arabidopsis thaliana | ≤2.5% | pnas.org |

| Coriandrum sativum (Δ4-palmitoyl ACP desaturase) | Rapeseed | up to 3% | ocl-journal.org |

| Thunbergia laurifolia (Δ6-18:0-ACP desaturase) | Camelina sativa | ≤20% (with co-expression) | nih.gov |

Co-expression of Complementary Enzymes for Enhanced Production Efficiency

Achieving high levels of petroselinic acid in transgenic oilseeds often requires more than just the expression of a single desaturase. usda.gov The biosynthesis of petroselinic acid in its native producers, like coriander, involves a suite of specialized enzymes that work in concert. ocl-journal.org Therefore, co-expressing these complementary enzymes is a key strategy to enhance production efficiency. usda.gov

In coriander, the biosynthesis of petroselinic acid involves not only the Δ4-palmitoyl-ACP desaturase but also a specialized β-ketoacyl-ACP synthase I (KAS I), an acyl-ACP thioesterase (FatB), and potentially a specialized ferredoxin. ocl-journal.orgmdpi.com The KAS I enzyme is responsible for elongating the 16:1Δ4-ACP intermediate to petroselinoyl-ACP (18:1Δ6-ACP). ocl-journal.orgmdpi.com The specialized FatB thioesterase then hydrolyzes petroselinic acid from the ACP. mdpi.com

Building on this understanding, researchers have co-expressed these enzymes in transgenic hosts. For example, in camelina, co-expression of the Thunbergia laurifolia Δ6-18:0-ACP desaturase with acyl-ACP thioesterases (FatAs) from Arabidopsis and Momordica charantia increased petroselinic acid production two to three-fold compared to expressing the desaturase alone. nih.gov Further enhancements were achieved by also co-expressing a lysophosphatidic acid acyltransferase 2 (LPAT2) and suppressing a native fatty acid elongase (FAE1), leading to petroselinic acid levels of up to 20% in camelina seeds. nih.gov Similarly, co-expression of a Sterculia foetida LPAT has been shown to enhance the accumulation of other modified fatty acids in Arabidopsis seeds. nih.gov

Production in Microbial and Other Heterologous Expression Systems

Beyond oilseed crops, microbial systems like Escherichia coli offer an alternative platform for producing petroselinic acid. pnas.org E. coli is a well-characterized host for metabolic engineering due to its rapid growth and well-understood genetics. pnas.org The catabolism of unsaturated fatty acids with double bonds in even-numbered positions, such as petroselinic acid, is a native process in E. coli, indicating its inherent capacity to metabolize such fatty acids. mdpi.com

The production of unusual fatty acids in E. coli has been demonstrated, and the bacterium's fatty acid synthesis pathway can be engineered to produce specific products. pnas.orgfrontiersin.org For example, the expression of plant thioesterases in E. coli has been used to intercept and release specific fatty acid intermediates. nih.gov The Thunbergia laurifolia desaturase has been successfully used to engineer bacteria for modified fatty acid compositions. pnas.org

Directed Protein Engineering of Desaturases to Modify Fatty Acid Profiles

Directed protein engineering offers a powerful tool to alter the substrate specificity and regiospecificity of desaturases, enabling the production of novel fatty acids. pnas.org Fatty acid desaturases are a diverse class of enzymes, and their structure-function relationships are increasingly being understood. nih.govmdpi.com

By studying the crystal structure of desaturases, such as the Δ6-18:0-ACP desaturase from T. laurifolia, researchers can identify key amino acid residues that determine substrate and product specificity. pnas.org Mutagenesis of these key residues can lead to enzymes with altered functionalities. For instance, mutations in the T. laurifolia desaturase have been shown to result in non-native enzyme regiospecificity. pnas.org This rational design approach has facilitated the development of oilseeds with high levels of unusual monounsaturated fatty acids. pnas.org

Metabolic Flux Analysis and Optimization for Industrial Bioproduction Applications

Metabolic flux analysis (MFA) is a critical tool for understanding and optimizing metabolic pathways for the industrial production of biochemicals. nih.govnih.gov By using techniques like 13C-labeling, MFA can quantify the flow of carbon through various metabolic pathways within a cell. nih.govfrontiersin.org This provides a detailed picture of the cellular metabolism and helps identify bottlenecks or competing pathways that may limit the production of the desired compound. researchgate.net

Investigations into Biological Activities and Molecular Mechanisms Non Clinical Focus

Modulation of Specific Enzymatic Activities and Cellular Processes

Cis-6-Octadecenoic acid, also known as petroselinic acid, has demonstrated notable inhibitory effects on both topoisomerase I and topoisomerase II enzymes. tandfonline.com Research indicates that the inhibitory potency of unsaturated fatty acids against these enzymes is influenced by the length of the carbon chain and the specific position of the double bond within the molecule. tandfonline.com Among various isomers of oleic acid, petroselinic acid and vaccenic acid were identified as potent inhibitors of both topoisomerase I and II. tandfonline.com

The mechanism of inhibition by petroselinic acid has been shown to be noncompetitive with respect to the DNA substrate. tandfonline.com This suggests that the fatty acid acts directly on the enzyme molecule rather than by intercalating with the DNA. tandfonline.com The presence of a cis-double bond and a carboxyl group in the fatty acid molecule are considered crucial for this interaction with the topoisomerase enzyme. tandfonline.com In contrast, the trans-isomer of oleic acid, elaidic acid, and its methyl ester derivative did not show inhibitory activity against either topoisomerase I or II. tandfonline.com

Studies have determined the 50% inhibitory concentrations (IC₅₀) for petroselinic acid against topoisomerase I and topoisomerase II, highlighting its comparable potency against both enzymes. tandfonline.com The established Ki values further confirm its noncompetitive mode of inhibition. tandfonline.com This direct action on the enzyme, without forming a cleavable complex with DNA, distinguishes its mechanism from many other topoisomerase inhibitors. tandfonline.comnih.gov

| Enzyme | IC₅₀ (µM) tandfonline.com | Ki (µM) tandfonline.com | Type of Inhibition tandfonline.com |

| Topoisomerase I | 13 | 23 | Noncompetitive |

| Topoisomerase II | 18 | 38 | Noncompetitive |

Immunomodulatory Effects at the Cellular and Molecular Level (e.g., in vitro studies on immune cells)

This compound and its metabolites have demonstrated significant immunomodulatory effects in non-clinical, in vitro studies. nih.gov Research has shown that these compounds can suppress key functions of immune cells, including the activation of dendritic cells (DCs) and the proliferation of T cells. nih.govdntb.gov.ua

Studies investigating the effects of a metabolite of this compound, 10-oxo-cis-6,trans-11-octadecadienoic acid (γKetoC), have provided detailed insights into these mechanisms. nih.govdntb.gov.ua Treatment with γKetoC was found to significantly suppress the proliferation of CD4+ T cells. nih.govdntb.gov.ua Furthermore, it inhibited the lipopolysaccharide (LPS)-induced activation of bone marrow-derived dendritic cells (BMDCs). nih.govdntb.gov.ua This inhibition of DC activation was evidenced by the reduced upregulation of MHC class II and CD86 on the cell surface. nih.gov

The immunomodulatory action also extends to the production of inflammatory cytokines. The release of IL-6 from peritoneal cells and splenocytes was inhibited by this fatty acid. nih.gov These findings suggest that this compound and its derivatives can modulate immune responses at a cellular level by directly impacting the activation and proliferation of key immune cells.

| Immune Cell Type | Effect | Compound | Reference |

| Dendritic Cells (DCs) | Suppression of activation | This compound / γKetoC | nih.govdntb.gov.ua |

| T Cells (CD4+) | Suppression of proliferation | This compound / γKetoC | nih.govdntb.gov.ua |

Inhibition of Inflammatory Cytokine Production (e.g., IL-6, IL-12/23p40)

The role of this compound, also known as petroselinic acid, in the modulation of inflammatory cytokine production has been a subject of scientific investigation, yielding nuanced results. While its metabolites and related compounds show clear anti-inflammatory effects, the direct action of petroselinic acid on key cytokines like Interleukin-6 (IL-6) and the Interleukin-12/23p40 subunit is not straightforward.

One study investigating the innate immune response found that while petroselinic acid could suppress the type I interferon (IFN) pathway, it did not inhibit the production of IL-6 induced by lipopolysaccharide (LPS) in their experimental model. nih.gov This suggests a specific, rather than a broad-spectrum, anti-inflammatory activity.

In contrast, a metabolite of the related γ-linolenic acid, 10-oxo-cis-6,trans-11-octadecadienoic acid (γKetoC), has demonstrated significant inhibitory effects on inflammatory cytokines. Research has shown that γKetoC treatment markedly suppresses the LPS-induced release of IL-6 from various immune cells, including peritoneal cells, splenocytes, and dendritic cells. google.comnih.gov Furthermore, γKetoC was also found to inhibit the release of the IL-12/23p40 subunit in bone marrow-derived dendritic cells (BMDCs). nih.gov The p40 subunit is a component of both IL-12 and IL-23, cytokines that play crucial roles in the differentiation and function of T-helper cells and are implicated in chronic inflammatory conditions. nih.govnih.gov

While direct inhibition of IL-6 and IL-12/23p40 by petroselinic acid remains to be conclusively demonstrated, some evidence points towards a general anti-inflammatory potential. A patent for the use of petroselinic acid in food compositions highlights its ability to reduce the production of prostaglandin (B15479496) E2 (PGE2), a key mediator of inflammation, in keratinocytes. google.com

The following table summarizes the research findings on the inhibition of inflammatory cytokine production by this compound and its related metabolite.

| Compound | Cytokine | Cell/Model System | Stimulus | Finding |

| This compound (Petroselinic Acid) | IL-6 | Not specified | LPS | Failed to suppress production. nih.gov |

| 10-oxo-cis-6,trans-11-octadecadienoic acid (γKetoC) | IL-6 | Peritoneal cells, Splenocytes, Dendritic Cells | LPS | Significantly suppressed release. google.comnih.gov |

| 10-oxo-cis-6,trans-11-octadecadienoic acid (γKetoC) | IL-12/23p40 | Bone Marrow-Derived Dendritic Cells (BMDCs) | LPS | Suppressive effects observed. nih.gov |

Modulation of Intracellular Signaling Pathways (e.g., NRF2 pathway, GPCR signaling)

Investigations into the molecular mechanisms of this compound have revealed its capacity to modulate specific intracellular signaling pathways, although its effects appear to be distinct from those of its metabolites.

NRF2 Pathway: The Nuclear factor erythroid 2-related factor 2 (NRF2) pathway is a critical regulator of cellular defense against oxidative stress. While some fatty acid derivatives are known to activate this pathway, direct evidence for petroselinic acid as an NRF2 activator is lacking. However, the metabolite 10-oxo-cis-6,trans-11-octadecadienoic acid (γKetoC) has been shown to be a potent stimulator of the NRF2 pathway in dendritic cells. nih.govnih.govfrontiersin.orgbiorxiv.org This activation of NRF2 by γKetoC is linked to its anti-inflammatory effects, as it negatively regulates the production of inflammatory cytokines. nih.govfrontiersin.org Studies using Nrf2 knockout mice have confirmed the importance of this pathway in mediating the protective effects of γKetoC in models of colitis. nih.govnih.govbiorxiv.org

GPCR Signaling: G-protein coupled receptors (GPCRs) are a large family of cell surface receptors that mediate cellular responses to a wide array of external signals. There is emerging evidence suggesting that fatty acids can modulate GPCR signaling. For instance, metabolites of other polyunsaturated fatty acids, such as 10-hydroxy-cis-12-octadecenoic acid (HYA), have been shown to regulate glucose homeostasis by activating GPR40 and GPR120. nih.gov In the context of γKetoC, in vitro experiments using an agonist for GPR40/120 have suggested the involvement of these GPCRs in its effects on dendritic cells. nih.govnih.gov While direct interaction of petroselinic acid with specific GPCRs is an area of ongoing research, one doctoral dissertation has mentioned it as a potential allosteric modulator in the context of GPCR signaling.

Other Signaling Pathways: A recent study has shed light on a distinct signaling pathway modulated by petroselinic acid. It was found to inhibit the phosphorylation of TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3). nih.gov These two proteins are key components of the signaling cascade that leads to the production of type I interferons in response to cytosolic nucleic acids. nih.gov This finding suggests that petroselinic acid may exert its immunomodulatory effects through the suppression of specific innate immune signaling pathways that are independent of NRF2.

The table below outlines the modulation of intracellular signaling pathways by this compound and its related metabolite.

| Compound | Signaling Pathway | Effect | Cell/Model System |

| This compound (Petroselinic Acid) | TBK1/IRF3 Phosphorylation | Inhibition | Not specified |

| 10-oxo-cis-6,trans-11-octadecadienoic acid (γKetoC) | NRF2 Pathway | Activation/Stimulation | Dendritic Cells |

| 10-oxo-cis-6,trans-11-octadecadienoic acid (γKetoC) | GPCR Signaling (GPR40/120) | Implicated in its effects | Dendritic Cells |

Interplay with Other Lipid Metabolism Pathways and Biochemical Cascades (e.g., potential inhibition of arachidonic acid synthesis)

This compound has been shown to interact with other lipid metabolism pathways, most notably through its potential to inhibit the synthesis of arachidonic acid. Arachidonic acid is a polyunsaturated omega-6 fatty acid that serves as a precursor for a wide range of pro-inflammatory eicosanoids, including prostaglandins (B1171923) and leukotrienes.

Several studies and patents have indicated that petroselinic acid can reduce the levels of arachidonic acid and its metabolites. One patent explicitly states that compositions containing petroselinic acid can be used as anti-inflammatory components that inhibit the production of metabolites from arachidonic acid. google.comgoogle.com This suggests a direct or indirect interference with the enzymatic pathways responsible for generating these inflammatory mediators.

Further supporting this, research on the anti-inflammatory properties of petroselinic acid suggests its mechanism of action involves the inhibition of the production of arachidonic acid metabolites. researchgate.net This inhibitory action on arachidonic acid synthesis is a key aspect of its potential health benefits. researchgate.net

The table below summarizes the findings related to the interplay of this compound with arachidonic acid metabolism.

| Compound | Interacting Pathway | Effect |

| This compound (Petroselinic Acid) | Arachidonic Acid Metabolism | Inhibition of metabolite production. google.comgoogle.comresearchgate.net |

Q & A

Q. How to optimize synthesis of this compound derivatives for mechanistic studies?

- Methodological Answer : Use regioselective enzymatic hydrolysis (e.g., Candida rugosa lipase) to generate monoacylglycerols. For epoxidation, treat with m-chloroperbenzoic acid (mCPBA) in dichloromethane and monitor reaction progress via FTIR for C=O bond disappearance. Purify products via flash chromatography (silica gel, hexane:ethyl acetate gradient) .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound bioactivity assays?

- Methodological Answer : Apply nonlinear regression (e.g., four-parameter logistic model) to calculate EC₅₀ values. Use ANOVA with Tukey’s post hoc test for multi-group comparisons. For omics data, apply false discovery rate (FDR) correction and pathway enrichment analysis (e.g., DAVID, MetaboAnalyst) .

Tables

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Method/Reference |

|---|---|---|

| Molecular Formula | C₁₈H₃₄O₂ | NIST Chemistry WebBook |

| Melting Point | 30°C | DSC |

| Density (25°C) | 0.870 g/cm³ | Pycnometry |

| Refractive Index | 1.4533 | Abbe refractometer |

Table 2: Comparative Bioactivity of C18:1 Isomers

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.